2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid
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Overview
Description
2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is an organic compound that belongs to the class of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The dimethylamino group and thiophene ring could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(Dimethylamino)-2-(4-methylphenyl)acetic acid: Similar structure but with a 4-methylphenyl ring instead of a 5-methylthiophene ring.
Uniqueness
2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or methylphenyl rings. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C9H13NO2S |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-5-7(13-6)8(9(11)12)10(2)3/h4-5,8H,1-3H3,(H,11,12) |
InChI Key |
WKUUPRGUKNLLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)O)N(C)C |
Origin of Product |
United States |
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